Cas no 180340-57-2 (4H,5H,6H,7H,8H-thieno[3,2-b]azepine)
4H,5H,6H,7H,8H-thieno[3,2-b]azepine is a heterocyclic compound featuring a fused thiophene-azepine ring system, which exhibits significant potential in medicinal chemistry and material science. Its unique structural framework, combining a sulfur-containing thiophene moiety with a seven-membered azepine ring, offers versatile reactivity and electronic properties. This scaffold is particularly valuable for the development of pharmacologically active molecules due to its ability to interact with biological targets through π-stacking, hydrogen bonding, and hydrophobic interactions. The saturated variants (5H-8H) enhance stability and bioavailability, making them suitable for drug design. Additionally, its conjugated system can be tailored for optoelectronic applications, such as organic semiconductors or fluorescent probes. The compound's modular synthesis allows for functionalization at multiple positions, enabling precise tuning of physicochemical properties.
180340-57-2 structure
Product Name:4H,5H,6H,7H,8H-thieno[3,2-b]azepine
CAS No:180340-57-2
MF:C8H11NS
MW:153.24464058876
CID:113437
PubChem ID:11804971
Update Time:2025-07-02
4H,5H,6H,7H,8H-thieno[3,2-b]azepine Chemical and Physical Properties
Names and Identifiers
-
- 4H-Thieno[3,2-b]azepine,5,6,7,8-tetrahydro-
- 5,6,7,8-TETRAHYDRO-4H-THIENO[3,2-B]AZEPINE
- 4H,5H,6H,7H,8H-thieno[3,2-b]azepine
- 5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepin
- 5,6,7,8-tetra-hydro-4H-thieno[3,2-b]azepine
- 5,6,7,8-Tetrahydro-4H-thieno-[3,2-b]azepine
- 5,6,7,8-tetrahydrothieno[3,2-b]azepine
- AB43874
- AC1Q1HIW
- AG-E-30559
- AGN-PC-00GISA
- CTK4D7591
- SureCN4114428
- 4H-Thieno[3,2-b]azepine, 5,6,7,8-tetrahydro-
- SCHEMBL4114428
- AKOS006282718
- DTXSID90473027
- 5,6,7,8-tetrahydro-4H-thieno [3,2-b]azepine
- 5,6,7,8-Tetrahydro-4H-thieno[3, 2-b]azepin
- BXQBADSCRTXJPX-UHFFFAOYSA-N
- ZB0574
- 180340-57-2
- EN300-72236
- F8881-1559
-
- Inchi: 1S/C8H11NS/c1-2-5-9-7-4-6-10-8(7)3-1/h4,6,9H,1-3,5H2
- InChI Key: BXQBADSCRTXJPX-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1CCCCN2
Computed Properties
- Exact Mass: 153.06100
- Monoisotopic Mass: 153.06122053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 40.3Ų
Experimental Properties
- Density: 1.098
- Boiling Point: 279.215 °C at 760 mmHg
- Flash Point: 122.665 °C
- PSA: 40.27000
- LogP: 2.63430
4H,5H,6H,7H,8H-thieno[3,2-b]azepine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169007787-1g |
5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine |
180340-57-2 | 97% | 1g |
$686.80 | 2022-04-02 | |
| TRC | H258396-100mg |
4H,5H,6H,7H,8H-Thieno[3,2-b]azepine |
180340-57-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H258396-500mg |
4H,5H,6H,7H,8H-Thieno[3,2-b]azepine |
180340-57-2 | 500mg |
$ 390.00 | 2022-06-04 | ||
| TRC | H258396-1g |
4H,5H,6H,7H,8H-Thieno[3,2-b]azepine |
180340-57-2 | 1g |
$ 590.00 | 2022-06-04 | ||
| Chemenu | CM511698-1g |
5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine |
180340-57-2 | 97% | 1g |
$765 | 2022-06-12 | |
| Enamine | EN300-72236-0.05g |
4H,5H,6H,7H,8H-thieno[3,2-b]azepine |
180340-57-2 | 0.05g |
$780.0 | 2023-05-02 | ||
| Enamine | EN300-72236-0.1g |
4H,5H,6H,7H,8H-thieno[3,2-b]azepine |
180340-57-2 | 0.1g |
$817.0 | 2023-05-02 | ||
| Enamine | EN300-72236-0.25g |
4H,5H,6H,7H,8H-thieno[3,2-b]azepine |
180340-57-2 | 0.25g |
$855.0 | 2023-05-02 | ||
| Enamine | EN300-72236-0.5g |
4H,5H,6H,7H,8H-thieno[3,2-b]azepine |
180340-57-2 | 0.5g |
$891.0 | 2023-05-02 | ||
| Enamine | EN300-72236-1.0g |
4H,5H,6H,7H,8H-thieno[3,2-b]azepine |
180340-57-2 | 1g |
$928.0 | 2023-05-02 |
4H,5H,6H,7H,8H-thieno[3,2-b]azepine Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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